N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Fragment-based screening requires precise chemical probes with defined substitution. Generic morpholine carboximidamide procurement introduces compounds with divergent LogP (Δ>1.4) and H-bond profiles that compromise SAR reproducibility. • LogP 0.44 with gem-dimethyl targets hydrophobic binding pockets vs. unsubstituted parent scaffolds. • N-Hydroxy (-NH-OH) pharmacophore enables zinc-chelation for metalloprotease/HDAC probe development. • Regioisomerically pure 4-substituted morpholine ensures correct spatial vector for target engagement studies. Available from BenchChem with full analytical characterization.

Molecular Formula C7H15N3O2
Molecular Weight 173
CAS No. 1251436-15-3
Cat. No. B1145839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide
CAS1251436-15-3
Molecular FormulaC7H15N3O2
Molecular Weight173
Structural Identifiers
SMILESCC1(COCCN1C(=NO)N)C
InChIInChI=1S/C7H15N3O2/c1-7(2)5-12-4-3-10(7)6(8)9-11/h11H,3-5H2,1-2H3,(H2,8,9)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-hydroxy-3,3-dimethyl-4-morpholinecarboximidamide: Procurement-Relevant Profile


N-hydroxy-3,3-dimethyl-4-morpholinecarboximidamide (CAS 1251436-15-3) is a morpholine-based carboximidamide derivative bearing a hydroxylamine functionality and geminal dimethyl substitution at the morpholine 3-position. With a molecular formula of C7H15N3O2 and a molecular weight of 173.21 g/mol, it is classified as a small-molecule heterocyclic building block. The compound is catalogued in the ChemicalBook database under CB52535615 and is primarily supplied for research use as a synthetic intermediate or fragment for medicinal chemistry exploration . Its computed physicochemical profile includes a predicted LogP of approximately 0.44 and a topological polar surface area of 68.58 Ų, placing it in a favorable property space for probe and lead discovery campaigns [1]. The compound is structurally distinguished from simpler morpholine carboximidamides by the presence of both the hydroxylamine moiety, which introduces additional hydrogen-bonding capacity, and the gem-dimethyl group, which increases steric bulk and lipophilicity relative to the unsubstituted parent scaffold.

1
Medicinal chemistry fragment exploration
Hydroxylamine and gem-dimethyl functional handles
2
Structure-activity relationship (SAR) probe synthesis
Requires exact regioisomer (4-substituted morpholine)
3
Lead-like property space screening
Computed LogP ~0.44 supports balanced polarity profile

Why Generic Morpholine Carboximidamides Cannot Substitute


In-class morpholine carboximidamides cannot serve as drop-in replacements for N-hydroxy-3,3-dimethyl-4-morpholinecarboximidamide because even subtle alterations to the morpholine substitution pattern profoundly alter the compound's physicochemical properties and, consequently, its behavior in biological assays and chemical transformations . The geminal dimethyl substitution at the 3-position of the morpholine ring increases steric hindrance and lipophilicity compared to the unsubstituted parent, while the hydroxylamine (-NH-OH) group introduces an additional hydrogen bond donor that is absent in the des-hydroxy analog. These structural features collectively influence solubility, permeability, metabolic stability, and target engagement. Computational property comparisons between the target compound and its closest analogs reveal significant differences in LogP (Δ > 1.4 units vs. parent) and hydrogen bond donor count that, in fragment- and lead-optimization contexts, can translate into divergent pharmacokinetic and pharmacodynamic profiles [1]. Therefore, procurement decisions for research programs targeting these specific molecular properties must be guided by precise structural identity rather than broad class membership.

Target
CAS 1251436-15-3
3,3-Dimethyl + Hydroxylamine
Analog A
Des-methyl parent (CAS 29044-26-6)
Lower lipophilicity (ΔLogP >1.4) may shift permeability context
Analog B
Des-hydroxy analog (CAS 1247537-73-0)
Absent hydroxylamine donor may alter metal-binding assay response
Analog C
2-Substituted isomer (CAS 720706-09-2)
Regioisomeric attachment point can shift vector presentation

Quantitative Differentiation from Closest Analogs


Lipophilicity Enhancement by 3,3-Dimethyl Substitution

The target compound displays a computed LogP of 0.44, representing a >1.4 log unit increase in lipophilicity compared to the des-methyl parent scaffold N-hydroxy-morpholine-4-carboximidamide (CAS 29044-26-6), which has a computed XLogP3-AA of -1.0 [1][2]. This difference is driven by the geminal dimethyl substitution at the morpholine 3-position, which adds hydrophobic surface area while maintaining the hydroxylamine hydrogen-bonding capability. For procurement decisions in medicinal chemistry, this LipE shift alters the compound's predicted membrane permeability and protein binding, making it a more suitable fragment starting point for targets requiring balanced polarity.

Lipophilicity Shift
Cross-study comparable
ΔLogP ≈ +1.44
Target: 0.44 vs Parent: -1.0
Supports permeability context differentiation
Computational prediction; PubChem vs Chemsrc algorithms
Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Hydroxylamine Group: Hydrogen Bond Donor Differentiation

The target compound possesses two hydrogen bond donors (from the hydroxylamine -NH-OH group), whereas the des-hydroxy analog 3,3-dimethylmorpholine-4-carboximidamide (CAS 1247537-73-0) contains only one hydrogen bond donor . This additional donor site enables a distinct hydrogen-bonding interaction pattern with biological targets or crystal engineering partners that is absent in the simpler carboximidamide. The hydroxylamine motif is a privileged pharmacophore in enzyme inhibition, particularly for zinc-dependent metalloenzymes and serine proteases, where the -NH-OH group can coordinate catalytic metal ions or form specific hydrogen-bond networks in the active site.

H-Bond Donor Count
Class-level inference
2 donors (Target)
vs 1 donor (des-OH analog)
Supports metal-chelating assay context
Functional group analysis; data to verify for specific targets
Medicinal Chemistry Structure-Based Design Hydrogen Bonding

Regioisomeric Differentiation of Carboximidamide Attachment

The target compound features the carboximidamide group at the morpholine 4-position (N-substituted), distinguishing it from the 2-substituted isomer N'-hydroxy-2-morpholin-4-ylpropanimidamide (CAS 720706-09-2), in which the carboximidamide is attached via a methylene linker to the morpholine 2-position . Although the two isomers share an identical molecular formula (C7H15N3O2) and molecular weight (173.21 g/mol), the difference in attachment point alters the spatial orientation of the hydroxylamine pharmacophore relative to the morpholine oxygen. In structure-activity relationship (SAR) studies, such positional isomerism can result in orders-of-magnitude differences in target binding affinity due to altered vector presentation of key functional groups.

Regioisomeric Identity
Supporting evidence
4-substituted (Target)
vs 2-substituted isomer
Positional isomerism may alter target binding
Identical MW/formula but distinct InChI Key
Synthetic Chemistry Isomer Purity Structure-Activity Relationship

Molecular Weight and Heavy Atom Count Divergence

The target compound differs in molecular weight by +28.05 g/mol from the parent N-hydroxy-morpholine-4-carboximidamide (MW 145.16 g/mol) due to the addition of two methyl groups at the morpholine 3-position [1]. This mass difference is analytically resolvable by LC-MS or GC-MS, providing a clear identifier for incoming quality control verification. Furthermore, the target compound contains 12 heavy atoms versus 10 in the parent, reflecting the increased molecular complexity conferred by the geminal dimethyl substitution. Such differences are important for distinguishing between closely related morpholine carboximidamide derivatives that may be co-stocked in compound management systems.

Mass & Heavy Atoms
Cross-study comparable
ΔMW +28.05 g/mol
+2 heavy atoms vs parent
Supports QC verification context
Analytically resolvable by routine MS analysis
Analytical Chemistry Quality Control Inventory Management

Procurement-Guiding Application Scenarios


Fragment-Based Screening with Enhanced Lipophilicity

The target compound's LogP of 0.44, which is >1.4 units higher than the unsubstituted parent scaffold, makes it a suitable fragment for inclusion in screening libraries designed to explore hydrophobic binding pockets. Medicinal chemistry groups building fragment collections that sample diverse property space should prioritize CAS 1251436-15-3 over the parent CAS 29044-26-6 when seeking fragments with balanced polarity and improved membrane permeation potential [1][2].

Hydroxylamine-Mediated Enzyme Inhibition Studies

The hydroxylamine (-NH-OH) functional group present in CAS 1251436-15-3 is a well-recognized pharmacophore for zinc-chelating and metal-binding enzyme inhibition. Research programs targeting metalloproteases, HDACs, or other metal-dependent enzymes should select this compound over the des-hydroxy analog 3,3-dimethylmorpholine-4-carboximidamide (CAS 1247537-73-0), which lacks the key metal-coordinating hydroxylamine functionality [1].

Structure-Activity Relationship Exploration of Morpholine Scaffolds

For SAR exploration around the morpholine carboximidamide scaffold, CAS 1251436-15-3 provides a defined chemical probe that combines the 3,3-dimethyl substitution pattern with the N-hydroxy moiety. The regioisomeric identity (4-substituted morpholine, confirmed by IUPAC nomenclature) ensures that observed biological effects can be correctly attributed to this specific vector presentation, unlike the 2-substituted isomer (CAS 720706-09-2) which presents the pharmacophore in a different spatial orientation [1][2].

Chemical Biology Probe Development with Defined Features

The combination of increased steric bulk from geminal dimethyl substitution and hydrogen-bonding capability from the hydroxylamine group makes CAS 1251436-15-3 a valuable chemical biology tool compound. Procurement teams supporting target identification or target engagement studies should select this specific CAS number to ensure the probe possesses the intended physicochemical and structural attributes, as generic morpholine carboximidamide procurement risks introducing compounds with divergent properties [1].

Application
Selection Property
Validation Focus
Fragment-based screening
Balanced polarity profile (LogP ~0.44)
Permeability context and property-space sampling
Enzyme inhibition studies
Hydroxylamine pharmacophore presence
Metal-coordination assay response context
Morpholine SAR exploration
4-position regioisomeric identity
Vector presentation and target-binding review
Chemical biology probe development
Combined steric and H-bonding attributes
Target engagement and probe attribution context
Quote Request

Request a Quote for N-hydroxy-3,3-dimethyl-4-Morpholinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.